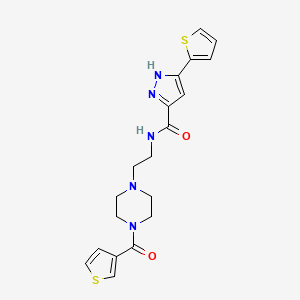
3-(thiophen-2-yl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(thiophen-2-yl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(thiophen-2-yl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its effects on various biological systems, including cancer cell lines and enzyme inhibition.
Chemical Structure
The compound can be described by its molecular formula C17H19N5O2S2 and has a complex structure that includes thiophene rings and a piperazine moiety. Its structural complexity contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, particularly in the context of cancer research. The following sections summarize key findings related to its cytotoxicity and mechanism of action.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicate that this compound exhibits significant cytotoxicity, particularly against:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT29)
Table 1 summarizes the IC50 values observed for these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 12.3 |
| HT29 | 9.8 |
These values suggest that the compound has a potent effect on inhibiting the growth of these cancer cells.
The mechanism through which this compound exerts its cytotoxic effects appears to involve multiple pathways, including:
- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit several tyrosine kinases, which are critical in cell signaling pathways related to cancer proliferation and survival.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers.
Enzyme Inhibition Studies
In addition to its cytotoxic effects, the compound has been tested for its ability to inhibit specific enzymes relevant in disease contexts:
Phosphate-Dependent Transaminase (BioA)
Research has shown that this compound acts as an inhibitor of BioA, an enzyme involved in biotin biosynthesis in Mycobacterium tuberculosis. The inhibition was characterized by determining the IC50 values under various conditions:
| Condition | IC50 (µM) |
|---|---|
| Wild-type Mtb | 5.0 |
| BioA-overexpressing Mtb | 15.0 |
This indicates that the compound can selectively inhibit the enzyme in a biotin-dependent manner, suggesting potential as an antitubercular agent.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study in Lung Cancer : A study involving A549 cells treated with varying concentrations demonstrated a dose-dependent response, with significant tumor growth inhibition observed at higher concentrations.
- Combination Therapy : When used in combination with standard chemotherapeutics, such as doxorubicin, enhanced cytotoxic effects were noted, indicating synergistic potential.
Eigenschaften
IUPAC Name |
N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c25-18(16-12-15(21-22-16)17-2-1-10-28-17)20-4-5-23-6-8-24(9-7-23)19(26)14-3-11-27-13-14/h1-3,10-13H,4-9H2,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMATJBYFQHAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=NNC(=C2)C3=CC=CS3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














